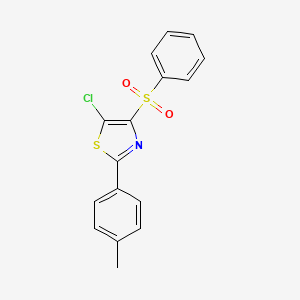

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

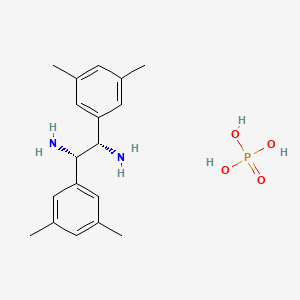

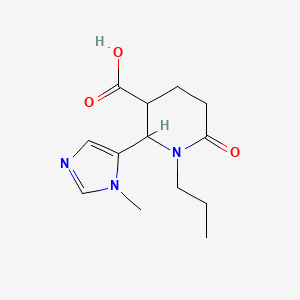

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.

BenchChem offers high-quality N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Protein Kinase A :

- A study by Chijiwa et al. (1990) found that a similar isoquinolinesulfonamide, H-89, has a potent and selective inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A). It showed that H-89 significantly inhibited forskolin-induced neurite outgrowth from PC12D cells, which is mediated by protein kinase A (Chijiwa et al., 1990).

Copper-Catalyzed Radical-Promoted Aminocyclization :

- A 2016 study described the copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide, leading to the construction of isoquinoline-1,3-diones in moderate to good yields. This study highlights the application of isoquinoline derivatives in chemical synthesis (Xia et al., 2016).

Inhibition of Various Protein Kinases :

- Hidaka et al. (1984) discovered that isoquinolinesulfonamides like N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. This shows the potential of isoquinolinesulfonamides in regulating protein kinase activity (Hidaka et al., 1984).

Interaction with Carbonic Anhydrase :

- Mader et al. (2011) studied the interaction between carbonic anhydrase and isoquinolinesulfonamides, revealing their selectivity toward different isozymes. This has implications for the design of inhibitors for specific forms of carbonic anhydrase (Mader et al., 2011).

Fluorescence Reaction in Pharmaceutical Compounds :

- The study by Troschütz and Heinemann (1996) revealed that treatment of certain pharmaceutical compounds with homophthalaldehyde leads to the formation of intensely blue fluorescent isoquinolines, demonstrating the potential of isoquinolines in fluorescence reactions and pharmaceutical applications (Troschütz & Heinemann, 1996).

Bronchodilator Activity and Structure-Activity Relationship :

- A 1967 study investigated the bronchodilator activity of tetrahydroisoquinolines, revealing significant actions in this field, which could have implications for respiratory therapies (Iwasawa & Kiyomoto, 1967).

Propiedades

IUPAC Name |

2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-13-19(8-9-20(18)24)23-28(26,27)21-12-16(4)15(3)11-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOQGOVAVLGWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)

![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)